

An In-depth Guide to the Structure and Properties of Z-Nle-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-Nle-OH

Cat. No.: B554368

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Carbobenzyloxy-L-norleucine, commonly abbreviated as **Z-Nle-OH**. It details the molecule's structure, physicochemical properties, and its relevance in scientific research, particularly in the field of peptide chemistry.

Molecular Structure of Z-Nle-OH

Z-Nle-OH is a derivative of the amino acid L-norleucine.^[1] The designation "Z" refers to the benzyloxycarbonyl (also known as carbobenzoxy or Cbz) group, which is attached to the alpha-amino group of norleucine. This group serves as a crucial protecting group in peptide synthesis.^{[2][3]} The "-OH" suffix indicates the presence of a free carboxyl group at the C-terminus of the molecule.

The core structure consists of:

- A Norleucine (Nle) Moiety: Norleucine is an isomer of leucine with a linear, unbranched four-carbon side chain extending from the alpha-carbon.
- A Benzyloxycarbonyl (Z or Cbz) Protecting Group: This group is composed of a benzyl ring attached to a carbonyl group, which in turn is linked to the nitrogen atom of the norleucine's amino group via an oxygen atom. Its primary function is to prevent the amino group from participating in unwanted reactions during peptide bond formation.^[3]

Below is a two-dimensional representation of the **Z-Nle-OH** structure.

Caption: 2D structure of **Z-Nle-OH**.

Physicochemical Properties

A summary of the key physicochemical properties of **Z-Nle-OH** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₉ NO ₄	[2]
Molecular Weight	265.30 g/mol	
Appearance	White powder or crystal	
Purity	≥98% (HPLC)	
Melting Point	100-107 °C	
Storage Temperature	0-8 °C	
CAS Number	15027-13-1 (for DL-form)	
PubChem CID	263476 (for DL-form)	

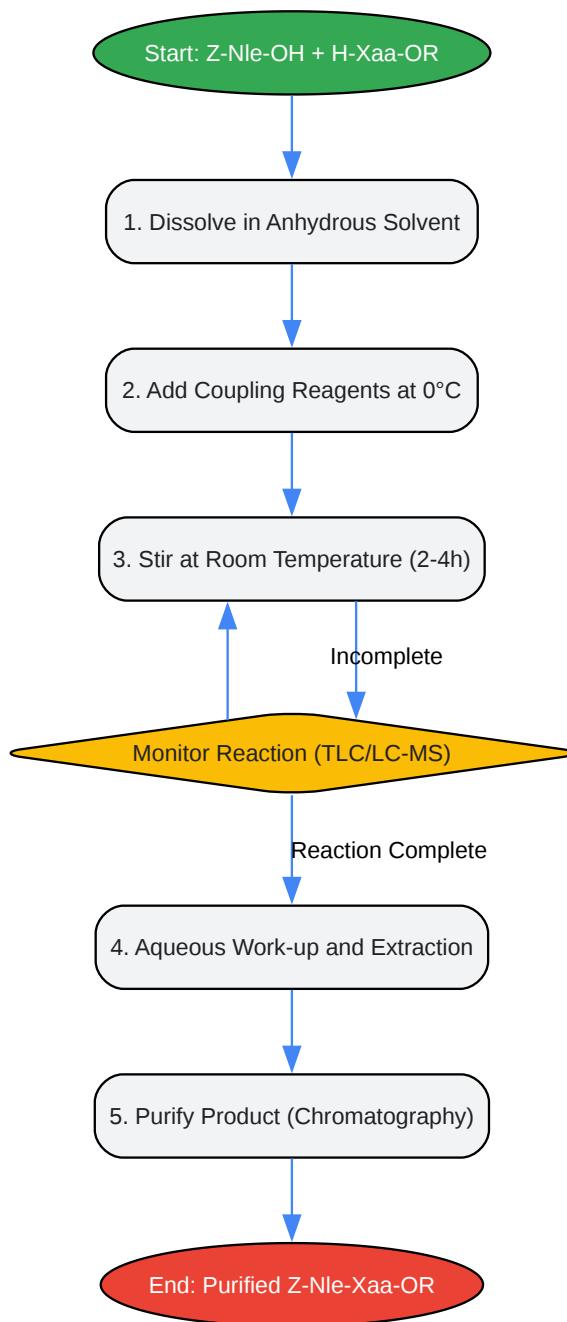
Experimental Protocols and Applications

Z-Nle-OH is primarily utilized as a building block in peptide synthesis. The benzyloxycarbonyl group provides robust protection for the amine functionality, which can be removed under specific conditions, typically through hydrogenolysis.

3.1 General Protocol for Peptide Coupling using **Z-Nle-OH**

This protocol outlines a general workflow for the incorporation of a **Z-Nle-OH** residue into a growing peptide chain during solution-phase peptide synthesis.

Materials:


- **Z-Nle-OH**

- Amino acid or peptide with a free amino group (H-Xaa-OR)
- Coupling reagents (e.g., DCC/HOBt or HATU/DIPEA)
- Anhydrous solvent (e.g., DMF or DCM)
- Stirring apparatus
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- Dissolution: Dissolve **Z-Nle-OH** and the amino component (H-Xaa-OR) in the anhydrous solvent in a reaction vessel under an inert atmosphere.
- Activation: Cool the solution to 0 °C. Add the coupling reagents (e.g., 1.1 equivalents of HATU and 2 equivalents of DIPEA) to the mixture.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
- Work-up: Upon completion, the reaction mixture is typically quenched, and the product is extracted using an appropriate organic solvent. The organic layer is washed with dilute acid, base, and brine to remove unreacted starting materials and byproducts.
- Purification: The crude product is purified by flash chromatography or recrystallization to yield the desired Z-Nle-Xaa-OR peptide.

The following diagram illustrates the general workflow for peptide coupling.

[Click to download full resolution via product page](#)

Caption: Peptide coupling workflow.

3.2 Applications

- Peptide Synthesis: **Z-Nle-OH** is a valuable reagent for introducing norleucine residues into synthetic peptides. Norleucine is often used as a non-oxidizable substitute for methionine, aiding in the creation of more stable peptide-based therapeutics.

- Pharmaceutical Research: As a component of synthetic peptides, it is instrumental in the development of novel therapeutic agents and research reagents.
- Protein Engineering: It is used in the design and synthesis of modified proteins to enhance their stability and functionality.

Conclusion

Z-Nle-OH is a well-characterized amino acid derivative with a defined structure and reliable physicochemical properties. Its primary role as a protected building block in peptide synthesis makes it an indispensable tool for researchers in chemistry, biochemistry, and drug development. The methodologies for its use are well-established, allowing for the controlled and efficient synthesis of complex peptides and proteins with enhanced features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Leucine, N-carboxy-, N-benzyl ester, L- | C14H19NO4 | CID 74840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Guide to the Structure and Properties of Z-Nle-OH]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554368#what-is-the-structure-of-z-nle-oh>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com